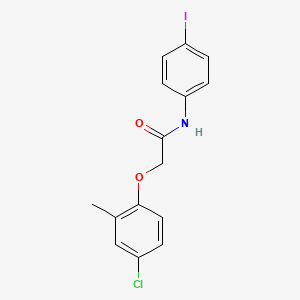
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide, also known as CI994, is a small molecule inhibitor that belongs to the family of histone deacetylase (HDAC) inhibitors. It has shown promising results in preclinical studies for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and non-histone proteins. This alteration in the chromatin structure results in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation required for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) molecules.
Advantages and Limitations for Lab Experiments
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide. One of the potential areas of investigation is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Another area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound. Finally, the combination of this compound with other anticancer drugs or immunotherapies is also a promising avenue for future research.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-iodoaniline in the presence of sodium hydride and N,N-dimethylformamide (DMF) to obtain this compound. The yield of the reaction is around 50%.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. This compound has also been found to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine, by increasing their accumulation in cancer cells.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRAFCLFATZUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)
![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![{1'-[4-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6043843.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
![N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6043877.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6043882.png)
![2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-N-propyl-3-thiophenecarboxamide](/img/structure/B6043894.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B6043905.png)
